molecular formula C12H18N2O B8662091 2-Trimethylacetyl-4-dimethylaminopyridine CAS No. 174744-94-6

2-Trimethylacetyl-4-dimethylaminopyridine

Cat. No. B8662091
M. Wt: 206.28 g/mol
InChI Key: PRWIXSWDHYEOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylacetyl-4-dimethylaminopyridine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trimethylacetyl-4-dimethylaminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethylacetyl-4-dimethylaminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

174744-94-6

Product Name

2-Trimethylacetyl-4-dimethylaminopyridine

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)10-8-9(14(4)5)6-7-13-10/h6-8H,1-5H3

InChI Key

PRWIXSWDHYEOLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=NC=CC(=C1)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of4-dimethylaminopyridine (DMAP) (6.892 g, 56.4 mmol) in dry THF (200 mL) at 0° C. was added BF3 etherate (7.3 mL, 59.4 mmol) dropwise via a syringe. A slightly cloudy colorless solution was obtained. It was stirred at 0° C. for 0.5 hr. To a solution of 2,2,6,6-tetramethyl piperidine (10.0 mL, 59.2 mmol) in dry THF (100 mL) at -78° C. in a second flask was added n-butyllithium (58.5 mL, 1.06 M in hexane, 62.0 mmol) via syringe. It was then warmed to room temperature in about 20 min. The DMAP-BF3 salt solution was cooled to -78° C. upon which a white suspension was formed. To this suspension was added lithium tetramethylpiperidide solution (prepared in the second flask) via cannula in 0.5 hr with vigorous stirring. A clear dark tan solution was observed after the addition was complete and it was stirred for 30 min at -78° C. This solution at -78° C. was then transferred dropwise to a solution of trimethylacetyl chloride (13.9 mL, 112.6 mmol) in dry THF (50 mL) at -78° C. via cannula in 1 hr. The reaction turned orange during the addition. It was allowed to warm slowly to room temperature in 5 hr. The final solution was brown. Water (50 mL), methanol (50 mL) and 6 N HCl (30 mL) were added sequentially to the reaction mixture. The solution was stirred at 35°-40° C. overnight. The volatile solvents were removed by aspirator. The residue was made basic with 6 N NaOH (ca. pH>11) and extracted with diethyl ether (3×150 mL) and THF (150 mL). Combined organic solution was dried with MgSO4. After removal of solvent (aspirator), the residue was purified by flash chromatography on silica gel (20×5 cm), 1:3 EtOAc/hexane eluent to give 7.10 g of 2-Trimethylacetyl-4-dimethylaminopyridine (1) (61% ). Characterization of the product (1) was as follows:
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
of4-dimethylaminopyridine
Quantity
6.892 g
Type
reactant
Reaction Step Two
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
58.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
DMAP BF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.9 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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